molecular formula C6H11NO2 B8669516 Ethanimidic acid, N-acetyl-, ethyl ester CAS No. 99028-44-1

Ethanimidic acid, N-acetyl-, ethyl ester

Cat. No.: B8669516
CAS No.: 99028-44-1
M. Wt: 129.16 g/mol
InChI Key: NQHZOOXXKRQTFD-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Imidate Classifications

Imidates, also known as imino ethers, are organic compounds containing the functional group RC(=NR')OR''. They can be considered esters of imidic acids (RC(=NH)OH). The classification of imidates can be based on the substituents attached to the nitrogen and oxygen atoms. When an acyl group (R-C=O) is attached to the nitrogen atom, the compound is classified as an N-acyl imidate.

Ethanimidic acid, N-acetyl-, ethyl ester, with the chemical formula C₆H₁₁NO₂, falls squarely into this category. Its structure features an ethyl group attached to the imidate oxygen and an acetyl group on the nitrogen, making it a key example of an N-acylated imidate ester.

Research Significance of N-Acyl Imidate Derivatives in Synthetic Chemistry

N-acyl imidate derivatives, including this compound, are highly valued in synthetic chemistry due to their enhanced reactivity compared to their corresponding amide analogues. The presence of the N-acyl group activates the imidate system, making the carbon atom of the C=N bond more susceptible to nucleophilic attack. This heightened electrophilicity is a cornerstone of their utility.

These compounds serve as versatile building blocks for the synthesis of a wide array of more complex molecules, particularly nitrogen-containing heterocycles. Their ability to act as effective acylating agents and their participation in cycloaddition reactions make them indispensable tools for organic chemists. N-acyl imidazoles, a related class of compounds, are noted for their moderate reactivity and high solubility in water, rendering them useful in chemical biology for peptide synthesis and protein labeling. nih.gov The reactivity of N-acyl imidates can be fine-tuned by altering the substituents, allowing for a high degree of control in synthetic design. nih.gov

Overview of Academic Research Trajectories for this compound and Related Compounds

Academic research into N-acylated imidates has largely focused on exploring their synthetic accessibility and their application as intermediates in the construction of diverse molecular architectures. A significant trajectory in this research has been their use in the synthesis of heterocyclic compounds. For instance, N-acylated and N-ethoxycarbonylated imidates have been shown to react with 3-amino-1,2,4-triazoles to form triazine derivatives. rroij.com Another key area of investigation is their role as precursors to other functional groups.

While extensive research has been conducted on the broader class of N-acyl imidates, specific studies focusing solely on this compound are less common. However, its utility has been demonstrated in specific synthetic applications, such as in the synthesis of 1,2,4-triazolo[1,5-a] nih.govrroij.comrsc.orgtriazines. researchgate.netclockss.org This highlights a research trajectory where the compound is not the final target but a crucial stepping stone towards more complex, often biologically active, molecules. Future research may delve deeper into the specific reaction kinetics, optimization of synthetic routes, and the exploration of new applications for this particular N-acylated ethanimidic acid ester.

A common and historically significant method for the synthesis of imidates is the Pinner reaction. wikipedia.org This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride. wikipedia.orgresearchgate.net The reaction proceeds through a nitrilium ion intermediate, which is then attacked by the alcohol to form the imidate salt, known as a Pinner salt. Subsequent neutralization yields the free imidate.

While the Pinner reaction is a classic method, other synthetic routes to N-acyl imidates have been developed. These include the direct acylation of pre-formed imidates and the reaction of amides with various reagents. The choice of synthetic route often depends on the desired substituents and the stability of the target molecule.

The reactivity of N-acyl imidates is dominated by their electrophilic character. They readily react with a variety of nucleophiles at the imino carbon. This reactivity is central to their application in synthesis. For example, their reaction with amines can lead to the formation of amidines, while hydrolysis yields amides and esters.

A particularly important application of N-acyl imidates is in the synthesis of nitrogen-containing heterocycles. Their ability to undergo cycloaddition reactions and to act as precursors for annulation reactions makes them powerful tools for constructing cyclic systems. For example, N-functionalized imidates are widely used in the synthesis of triazoles. rroij.com

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
CAS Number 99028-44-1
Synonyms Ethyl N-acetylacetimidate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99028-44-1

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

ethyl N-acetylethanimidate

InChI

InChI=1S/C6H11NO2/c1-4-9-6(3)7-5(2)8/h4H2,1-3H3

InChI Key

NQHZOOXXKRQTFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC(=O)C)C

Origin of Product

United States

Synthetic Methodologies for N Acylated Ethanimidic Acid Esters

Strategies for Ethanimidic Acid Ethyl Ester Precursors

The primary precursor for the synthesis of Ethanimidic acid, N-acetyl-, ethyl ester is ethyl acetimidate, also known as ethyl ethanimidate. The most common and historically significant method for the synthesis of such imidate esters is the Pinner reaction. rroij.comrroij.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. rroij.comrroij.com

The Pinner reaction is a classic condensation reaction that converts a nitrile and an alcohol into an imino ester salt, known as a Pinner salt, in the presence of an acid catalyst, typically gaseous hydrogen chloride. rroij.comresearchgate.net The reaction mechanism begins with the protonation of the nitrile by the strong acid, which activates the nitrile for nucleophilic attack by the alcohol. rroij.com This is followed by a proton transfer to yield the imidate hydrochloride salt. rroij.com

An example of this is the reaction of acetonitrile (B52724) with ethanol (B145695) in the presence of hydrogen chloride to form ethyl acetimidate hydrochloride. chemicalbook.com The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the product. rroij.com

For the synthesis of ethyl acetimidate hydrochloride, a common procedure involves cooling a mixture of acetonitrile and ethanol and then slowly introducing acetyl chloride. chemicalbook.com The acetyl chloride reacts with ethanol to generate hydrogen chloride in situ, which then catalyzes the Pinner reaction. The reaction mixture is typically stirred at a low temperature for several hours to allow for the formation of the crystalline imidate hydrochloride. chemicalbook.com

The selection and stoichiometry of reagents are critical for the successful synthesis of ethyl acetimidate. The key reagents are the nitrile (acetonitrile), the alcohol (ethanol), and a source of hydrogen chloride.

A typical molar ratio for the synthesis of ethyl acetimidate hydrochloride involves a slight excess of the alcohol and a stoichiometric amount of the acid relative to the nitrile. chemicalbook.com For instance, a procedure might use a molar ratio of acetonitrile to ethanol to acetyl chloride of approximately 1:2.7:2.3. chemicalbook.com The use of excess alcohol can help to drive the reaction towards the formation of the imidate.

The choice of the acid catalyst is also important. While gaseous hydrogen chloride is traditionally used, the in situ generation from acetyl chloride and ethanol is a common alternative that avoids the handling of corrosive gas. chemicalbook.com The temperature of the reaction is another crucial parameter and is generally kept low (e.g., -10°C to 0°C) to prevent the formation of byproducts. chemicalbook.com

ReactantRoleTypical Molar RatioNotes
AcetonitrileNitrile Source1Starting material for the imidate.
EthanolAlcohol Source~2.7Reacts with acetonitrile to form the ethyl ester.
Acetyl ChlorideHCl Source~2.3Reacts with ethanol to generate HCl in situ.

N-Acylation Approaches for Esterified Ethanimidic Acids

Once the ethyl acetimidate precursor is synthesized, the next step is the introduction of the N-acyl group. This can be achieved through various acylation methods.

The direct N-acylation of simple imidates can be accomplished by reacting them with acyl halides or anhydrides in the presence of a base. rroij.comrroij.com For the synthesis of this compound, ethyl acetimidate (or its hydrochloride salt after neutralization) would be treated with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).

The reaction with acetyl chloride is a vigorous reaction that results in the formation of the N-acylated product and hydrochloric acid as a byproduct. sarthaks.comdoubtnut.com To neutralize the generated HCl, a base such as triethylamine (B128534) or pyridine (B92270) is typically added to the reaction mixture. rroij.comrroij.com

Acetic anhydride is another common and effective acetylating agent. researchgate.net The reaction with acetic anhydride is generally less vigorous than with acetyl chloride and produces acetic acid as a byproduct. researchgate.net Similar to the reaction with acetyl chloride, a base is often used to facilitate the reaction and neutralize the acidic byproduct.

The general mechanism for N-acylation with an acyl halide involves the nucleophilic attack of the nitrogen atom of the imidate on the carbonyl carbon of the acyl halide, followed by the elimination of the halide ion.

While direct acylation is a common approach, synthetic routes involving intermediate derivatization can also be employed. One such strategy involves the use of N-acyl imidazoles as acylating agents. nih.gov In this method, an N-acyl imidazole is first prepared and then reacted with the imidate. This approach can offer advantages in terms of reactivity and selectivity.

Another potential route could involve the formation of an N-silyl imidate intermediate. The silylated imidate could then be reacted with an acyl halide. This approach is analogous to methods used for the synthesis of other N-acyl compounds.

Catalysis and Reaction Condition Optimization in N-Acyl Imidate Synthesis

The optimization of reaction conditions and the use of catalysts can significantly improve the efficiency of N-acyl imidate synthesis.

For the initial Pinner reaction to form the imidate precursor, Lewis acids have been explored as promoters. nih.gov For instance, trimethylsilyl triflate has been shown to be an effective Lewis acid for this transformation, allowing for milder reaction conditions compared to the traditional use of strong protic acids. nasa.gov

In the N-acylation step, the choice of base is crucial for optimizing the reaction. Tertiary amines like triethylamine are commonly used to scavenge the acid byproduct without competing in the acylation reaction. rroij.comrroij.com The reaction temperature and solvent can also be optimized to improve yields and minimize side reactions. Aprotic solvents are generally preferred to avoid hydrolysis of the reactants and products.

Catalytic approaches to N-acylation have also been developed, although they are more commonly applied to amines and amides. For example, acetic acid has been reported as a catalyst for the N-acylation of amines using esters as the acyl source. nih.govrsc.org While not directly demonstrated for imidates, this suggests that acidic or basic catalysts could potentially be employed to facilitate the N-acetylation of ethyl acetimidate. Copper-catalyzed methods have also been developed for the synthesis of N-acyl amidines, which are structurally related to N-acyl imidates, indicating a potential avenue for catalytic approaches in this area as well. acs.orgresearchgate.net

Reaction StepCatalyst/PromoterPotential Advantage
Imidate Formation (Pinner Reaction)Lewis Acids (e.g., Trimethylsilyl triflate)Milder reaction conditions.
N-AcylationTertiary Amine Base (e.g., Triethylamine)Neutralizes acid byproduct, drives reaction forward.
N-Acylation (Exploratory)Acetic AcidPotential for catalytic N-acylation.
N-Acylation (Exploratory)Copper CatalystsPotential for novel catalytic routes.

Purification and Isolation Techniques for N-Acylated Ethanimidic Acid Esters

The purification and isolation of N-acylated ethanimidic acid esters, including "this compound," are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts from the reaction mixture. The choice of a specific purification method depends on the physical and chemical properties of the target compound, such as its volatility, solubility, and thermal stability. Common techniques employed include distillation, chromatography, and recrystallization.

Distillation

Distillation is a primary method for purifying volatile liquid N-acylated ethanimidic acid esters. Simple or fractional distillation can be effective, particularly when the boiling points of the desired ester and the impurities are significantly different. For thermally sensitive compounds, vacuum distillation is employed to lower the boiling point and prevent decomposition. For instance, in the synthesis of related imidate hydrochlorides, the solvent is often removed by distillation under reduced pressure. Reactive distillation, which combines the chemical reaction and separation in a single unit, can also be utilized to improve yield by continuously removing the product from the reaction zone, thereby shifting the equilibrium.

Chromatography

Chromatographic techniques are highly effective for the purification of N-acylated ethanimidic acid esters, offering high resolution and applicability to a wide range of compounds.

Column Chromatography: This is a standard method for separating the target ester from non-volatile impurities or compounds with similar boiling points. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation.

Flash Column Chromatography: A faster version of column chromatography, it is used for efficient purification. For example, N'-acyl-N,N-dialkylformamidines, which are structurally related to N-acylated imidates, can be purified using flash-column chromatography.

High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is a powerful analytical and preparative tool for separating and quantifying N-acylated compounds based on their polarity.

Recrystallization

For N-acylated ethanimidic acid esters that are solid at room temperature, recrystallization is a common and effective purification technique. This method relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures. The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals. The selection of an appropriate solvent is critical for successful recrystallization.

Liquid-Liquid Extraction

Liquid-liquid extraction can be employed as an initial purification step to separate the ester from water-soluble impurities. This technique is particularly useful if the ester is not miscible with water. The crude reaction mixture is diluted with water and extracted with an organic solvent in which the ester is highly soluble.

Filtration

Following precipitation or crystallization, filtration is used to collect the solid product. The solid is then typically washed with a cold solvent to remove residual impurities and dried under a vacuum.

The table below summarizes the applicability of various purification techniques for N-acylated ethanimidic acid esters.

Purification TechniquePrinciple of SeparationApplicability to N-Acylated Ethanimidic Acid EstersKey Considerations
Distillation Difference in boiling pointsSuitable for volatile and thermally stable liquid esters.Can be performed under reduced pressure for heat-sensitive compounds.
Column Chromatography Differential adsorption on a stationary phaseWidely applicable for both liquid and solid esters; effective for separating complex mixtures.Requires careful selection of stationary and mobile phases.
Recrystallization Difference in solubility at varying temperaturesApplicable to solid esters.The choice of solvent is crucial for obtaining high purity and yield.
Liquid-Liquid Extraction Differential solubility in immiscible liquidsUseful as a preliminary work-up step to remove water-soluble impurities.The ester must be immiscible with water.
Filtration Separation of a solid from a liquidUsed to isolate solid esters after precipitation or recrystallization.The solid should be washed with an appropriate solvent to remove soluble impurities.

Chemical Reactivity and Mechanistic Investigations of Ethanimidic Acid, N Acetyl , Ethyl Ester

Nucleophilic Reaction Pathways

The reactivity of Ethanimidic acid, N-acetyl-, ethyl ester towards nucleophiles is primarily centered on the electrophilic character of the imino carbon atom. This carbon is analogous to the carbonyl carbon in esters and amides, making it susceptible to attack by nucleophiles. The general mechanism for these reactions follows a nucleophilic acyl substitution pathway, which proceeds through a tetrahedral intermediate. libretexts.orgopenstax.org

The reactivity of the imino carbon is significantly influenced by the N-acetyl group. The electron-withdrawing nature of the acetyl group polarizes the C=N bond, increasing the electrophilicity of the imino carbon and making it more susceptible to nucleophilic attack compared to non-acylated imidates. Common nucleophiles that react with N-acyl imidates include water, alcohols, and amines, leading to hydrolysis, transesterification, and amidation reactions, respectively.

Nucleophile (Nu-H)Reagent ExampleProductReaction Type
WaterH₂ON-Acetylacetamide + Ethanol (B145695)Hydrolysis
AlcoholR'OH (e.g., Methanol)Ethanimidic acid, N-acetyl-, methyl ester + EthanolTransesterification
AmineR'NH₂ (e.g., Aniline)N'-Phenyl-N-acetylacetamidine + EthanolAmidination
CarboxylateR'COOHMixed Imide + EthanolAcyl Transfer

Electrophilic Reaction Pathways

The sites of electrophilic attack on this compound are the heteroatoms containing lone pairs of electrons: the imino nitrogen, the ester oxygen, and the carbonyl oxygen of the acetyl group. While multiple sites are available, the most significant electrophilic reaction is protonation, which is a key step in acid-catalyzed processes.

Under acidic conditions, the compound can be protonated. Protonation can occur on the imino nitrogen, which would increase the electrophilicity of the imino carbon, thereby activating the molecule for nucleophilic attack. Alternatively, protonation of the ester or carbonyl oxygen can occur. The acid-catalyzed hydrolysis, for example, is initiated by the protonation of the N-acyl imidate, which facilitates the attack by a weak nucleophile like water. libretexts.org

Reactions with other electrophiles are less common and depend on the specific electrophile and reaction conditions. The nucleophilicity of the imino nitrogen is reduced by the electron-withdrawing effect of the adjacent acetyl group, making it less reactive towards electrophiles compared to the nitrogen in simple imines or amines.

Hydrolytic Stability and Degradation Mechanisms

The hydrolytic stability of this compound is a critical aspect of its chemical profile, as hydrolysis represents a primary degradation pathway. The process can be catalyzed by either acid or base, or proceed under neutral conditions, albeit at a slower rate. viu.ca The mechanism of hydrolysis is a specific example of the nucleophilic substitution pathway discussed previously, with water acting as the nucleophile. nih.gov

Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction is initiated by the protonation of the imino nitrogen. chemistrysteps.com This protonation enhances the electrophilic character of the imino carbon, making it more susceptible to attack by water. The subsequent nucleophilic addition of a water molecule leads to a tetrahedral intermediate. This intermediate then undergoes proton transfer and eliminates a molecule of ethanol to yield N-acetylacetamide.

The products of hydrolysis depend on which bond is cleaved. The primary pathway involves the cleavage of the C-OEt bond, yielding N-acetylacetamide and ethanol. A secondary, less favorable pathway could involve the hydrolysis of the amide bond within the N-acetyl group, which would require more forcing conditions.

ConditionCatalystKey Mechanistic StepsPrimary Products
AcidicH⁺ (e.g., HCl)1. Protonation of imino nitrogen2. Nucleophilic attack by H₂O3. Elimination of ethanolN-Acetylacetamide, Ethanol
BasicOH⁻ (e.g., NaOH)1. Nucleophilic attack by OH⁻2. Formation of tetrahedral intermediate3. Elimination of ethoxideN-Acetylacetamide, Ethanol
NeutralNoneSlow nucleophilic attack by H₂ON-Acetylacetamide, Ethanol

Rearrangement Reactions and Isomerization Processes

N-acyl imidates like this compound have the potential to undergo intramolecular rearrangement reactions, analogous to the well-known Chapman rearrangement observed in aryl N-arylbenzimidates. organicreactions.orgrsc.org The Chapman rearrangement involves a thermal 1,3-migration of an aryl group from oxygen to nitrogen. researchgate.net

In the case of this compound, a similar thermal rearrangement could occur, involving the migration of the acetyl group from the nitrogen atom to the ester oxygen atom. However, the more plausible and commonly observed thermal rearrangement for N-acyl imidates is an intramolecular acyl transfer, resulting in the formation of a stable diacyl amine derivative. This process involves a 1,3-acyl shift from nitrogen to nitrogen via a proposed intermediate or transition state. For this specific compound, a thermal rearrangement would likely yield N-ethyl-N,N-diacetamide. nih.gov This rearrangement is driven by the thermodynamic stability of the resulting imide product.

Proposed Thermal Rearrangement: CH₃C(=NCOCH₃)OCH₂CH₃ → [Transition State] → (CH₃CO)₂NCH₂CH₃

Another potential process is E/Z isomerization around the carbon-nitrogen double bond (C=N). Like other molecules with C=N bonds, this compound can exist as two geometric isomers. The interconversion between these isomers can occur upon heating or photochemical irradiation, although the energy barrier for this process may vary.

Role in Complex Chemical Transformations, e.g., Maillard-Type Reactions

The Maillard reaction is a complex network of non-enzymatic browning reactions that occur between amino acids or proteins and reducing sugars upon heating. researchgate.net These reactions are responsible for the development of color and flavor in many cooked foods. While there is no direct literature citing the involvement of this compound in Maillard-type reactions, its structure and reactivity suggest it could exist as a transient intermediate.

The formation of such an N-acyl imidate could be envisioned from the reaction of fundamental Maillard precursors. For instance, in a system containing ethanol, ammonia (B1221849) (or a primary amine), and a source of acetyl groups (such as diacetyl or pyruvic acid, both known Maillard intermediates), the requisite components for its formation are present.

Given its reactivity, particularly towards hydrolysis and nucleophilic attack, this compound would likely be a short-lived species if formed during a complex transformation like the Maillard reaction. nih.gov It would rapidly react with the abundance of nucleophiles present in the Maillard reaction milieu, such as water, amino acids, and other intermediates, to form more stable products. Therefore, while it may not be an end-product, its potential formation and subsequent reactions could contribute to the complex mixture of compounds that constitute the final flavor and color profile of Maillard browning.

Spectroscopic Characterization and Structural Elucidation of Ethanimidic Acid, N Acetyl , Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Ethanimidic acid, N-acetyl-, ethyl ester, both ¹H and ¹³C NMR, along with advanced 2D techniques, offer a comprehensive structural picture.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Based on the structure, which includes an ethyl group and two methyl groups in different environments, the following proton signals can be predicted.

The protons of the ethyl ester group would exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons coupled to the methylene protons. docbrown.infoquora.com The N-acetyl group's methyl protons and the methyl group attached to the imine carbon would each appear as singlets, as they lack adjacent protons for coupling. bris.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (ester) ~1.2-1.4 Triplet 3H
CH₂ (ester) ~4.0-4.3 Quartet 2H
CH₃ (N-acetyl) ~2.0-2.2 Singlet 3H

Note: These are predicted values based on typical chemical shifts for similar functional groups.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a distinct signal. libretexts.org For this compound, six distinct carbon signals are anticipated. The chemical shifts of the carbonyl carbon of the N-acetyl group and the imine carbon are expected to be the most downfield due to the deshielding effect of the adjacent electronegative atoms (oxygen and nitrogen). docbrown.info The carbons of the ethyl group and the two methyl groups will appear at higher field. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C H₃ (ester) ~14
C H₂ (ester) ~60-65
C H₃ (N-acetyl) ~22-25
C H₃ (imidate) ~18-22
C =O (N-acetyl) ~168-172

| C =N (imidate) | ~160-165 |

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. nih.govmdpi.com

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. libretexts.org A prominent feature would be the C=O stretching vibration of the N-acetyl group, typically appearing in the range of 1690-1720 cm⁻¹. Another key absorption would be the C=N stretching of the imidate group, expected around 1640-1680 cm⁻¹. The C-O stretching of the ester group would likely produce a strong band in the 1200-1300 cm⁻¹ region. docbrown.info C-H stretching vibrations from the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. docbrown.info

Raman spectroscopy, which relies on inelastic scattering of light, would also detect these vibrations. researchgate.netqut.edu.au Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this molecule, the C=N and C=C skeletal vibrations would likely give rise to strong Raman signals.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
C-H (alkane) Stretching 2850-3000 Moderate
C=O (amide/acetyl) Stretching 1690-1720 Moderate to Strong
C=N (imidate) Stretching 1640-1680 Strong

Note: These are predicted values based on typical frequencies for the respective functional groups.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nist.govnih.govchemicalbook.com The molecular ion peak (M⁺) in the mass spectrum of this compound (C6H11NO2) would correspond to its molecular weight (129.16 g/mol ).

Upon ionization, the molecular ion can undergo fragmentation, leading to the formation of smaller, characteristic ions. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH2CH3) or the entire ester group. For the N-acetyl functionality, a characteristic fragment would be the acetyl cation [CH3CO]⁺ at m/z 43. The fragmentation pattern provides a fingerprint that aids in the identification of the compound.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmaterenvironsci.comnih.gov This makes it an ideal method for identifying individual components within a complex mixture. jabe.inthepharmajournal.comjmchemsci.com

In a typical GC-MS analysis, the mixture is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. researchgate.net As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer. nih.gov The mass spectrometer then ionizes the molecules and records their mass-to-charge ratio, generating a mass spectrum. mdpi.com

The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the compound. By comparing the obtained mass spectrum with a library of known spectra (such as the NIST library), the presence of this compound in a sample can be confirmed. jabe.in This technique is widely used in various fields, including environmental analysis, food chemistry, and forensic science, for the detection and quantification of specific compounds in complex matrices. jetir.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This precision is invaluable for confirming the identity of a newly synthesized compound or for identifying unknown substances.

For "this compound," with a molecular formula of C6H11NO2, HRMS would be used to verify its elemental composition. The technique would provide an experimentally determined exact mass, which would then be compared to the theoretically calculated mass. A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

While specific experimental HRMS data for this compound is not extensively reported in the literature, the theoretical exact mass can be calculated.

Table 1: Theoretical Exact Mass Data for this compound

Molecular Formula Species Calculated Exact Mass (m/z)
C6H11NO2 [M+H]+ 130.0863

Note: The data in this table is theoretical and serves as a reference for potential experimental values.

X-ray Crystallography for Solid-State Structure Determination

To date, a crystal structure for "this compound" has not been reported in the primary scientific literature. The generation of such data would require the compound to be in a solid, crystalline form suitable for diffraction experiments. If a suitable crystal were obtained, the resulting data would be presented in a standardized format, as illustrated in the hypothetical table below.

Table 2: Illustrative Crystallographic Data Table for this compound

Parameter Value
Crystal system e.g., Monoclinic
Space group e.g., P21/c
a (Å) Hypothetical Value
b (Å) Hypothetical Value
c (Å) Hypothetical Value
α (°) Hypothetical Value
β (°) Hypothetical Value
γ (°) Hypothetical Value
Volume (ų) Hypothetical Value
Z Hypothetical Value
Density (calculated) (g/cm³) Hypothetical Value

Note: This table is a template representing the type of data obtained from an X-ray crystallography experiment. No experimental data is currently available for this compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of organic compounds. The choice of method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), depends on the volatility and polarity of the analyte.

For "this compound," both GC and HPLC could potentially be employed. Gas chromatography would be suitable if the compound is sufficiently volatile and thermally stable. HPLC would be a versatile alternative, allowing for a wide range of stationary and mobile phases to achieve optimal separation. These methods are crucial for verifying the purity of a synthesized batch of the compound and for isolating it from reaction mixtures or impurities. For instance, in syntheses where "this compound" is used as a reactant, purification of the product often involves techniques like digestion with hot hexane, which suggests that chromatographic methods would be suitable for analyzing the purity of both the starting material and the final product. thieme-connect.de

A typical chromatographic purity analysis would report the retention time of the compound and the percentage purity based on the integrated peak area.

Table 3: Representative Data for a Hypothetical HPLC Purity Assessment

Parameter Value
Chromatographic Method Reverse-Phase HPLC
Column e.g., C18, 4.6 x 150 mm, 5 µm
Mobile Phase e.g., Acetonitrile (B52724):Water gradient
Flow Rate e.g., 1.0 mL/min
Detection e.g., UV at 210 nm
Retention Time (Rt) Hypothetical Value (e.g., 5.8 min)

Note: The data presented is illustrative of a potential HPLC method and does not represent experimentally verified results for this specific compound.

Computational and Theoretical Studies on Ethanimidic Acid, N Acetyl , Ethyl Ester

Quantum Chemical Calculations of Electronic Structure and Energetics

There is a lack of published research detailing quantum chemical calculations to determine the electronic structure and energetics of Ethanimidic acid, N-acetyl-, ethyl ester. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine key parameters.

Table 1: Hypothetical Data on Electronic Properties

PropertyHypothetical ValueMethod/Basis Set
Dipole MomentData Not AvailableData Not Available
HOMO EnergyData Not AvailableData Not Available
LUMO EnergyData Not AvailableData Not Available
HOMO-LUMO GapData Not AvailableData Not Available
Mulliken Atomic ChargesData Not AvailableData Not Available
Total Electronic EnergyData Not AvailableData Not Available
Gibbs Free EnergyData Not AvailableData Not Available

Reaction Mechanism Prediction and Transition State Analysis

No specific computational studies appear to have been conducted to predict the reaction mechanisms involving this compound. This includes the identification of transition states, calculation of activation energies, and elucidation of reaction pathways for processes such as hydrolysis, thermal decomposition, or reactions with other chemical species.

Conformational Analysis and Stereochemical Considerations

A detailed conformational analysis of this compound through computational methods is not documented. Such an analysis would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and its interactions. Stereochemical aspects, which would arise from different spatial arrangements of its atoms, also remain computationally unexplored.

Molecular Dynamics Simulations for Intermolecular Interactions

There is no evidence of molecular dynamics (MD) simulations being performed to investigate the intermolecular interactions of this compound. MD simulations are instrumental in understanding how a molecule behaves in a condensed phase, such as in a solvent or in a biological system, by simulating the atomic motions over time. These simulations provide insights into hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the substance's macroscopic properties.

Table 2: Hypothetical Data on Intermolecular Interactions

Interaction TypePotential Interaction PartnerSimulated SystemKey Findings
Hydrogen BondingData Not AvailableData Not AvailableData Not Available
van der WaalsData Not AvailableData Not AvailableData Not Available
Solvent InteractionsData Not AvailableData Not AvailableData Not Available

Synthetic Applications and Chemical Transformations Leveraging Ethanimidic Acid, N Acetyl , Ethyl Ester

Role as a Synthetic Intermediate in Organic Synthesis

N-acetylcysteine ethyl ester primarily serves as a prodrug or a synthetic intermediate designed for the efficient delivery of cysteine into cells. The esterification of the carboxyl group of N-acetylcysteine (NAC) to create NACET drastically increases the compound's lipophilicity, which in turn significantly improves its bioavailability unisi.it. Once inside the cell, NACET is rapidly hydrolyzed by cellular esterases to release NAC, which can then be deacylated to yield L-cysteine. This L-cysteine is a crucial precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant unisi.itnih.gov.

The strategic design of NACET as a cell-permeable cysteine derivative highlights its role as an advanced intermediate for therapeutic applications. Its synthesis involves the esterification of the carboxylic acid group in NAC with the appropriate alcohol, a common transformation in organic synthesis to modify a molecule's physicochemical properties researchgate.net. This modification allows NACET to overcome the limitations of NAC, which has low oral bioavailability unisi.it. Therefore, in the context of therapeutic development, NACET is a key intermediate for achieving elevated intracellular cysteine and GSH levels, which is not efficiently accomplished by administering NAC directly nih.govresearchgate.net.

Utility in the Construction of Nitrogen-Containing Heterocycles

While the primary application of N-acetylcysteine ethyl ester is in the realm of medicinal chemistry as a prodrug, its structural components—a secondary amide and a thiol group (after de-esterification and hydrolysis)—offer potential for synthetic transformations into nitrogen-containing heterocycles. Nitrogen heterocycles are fundamental scaffolds in a vast number of pharmaceuticals nih.gov. For instance, the cysteine backbone is integral to the synthesis of thiazolidines. The reaction of cysteine or its derivatives with aldehydes or ketones can yield thiazolidine carboxylic acids, a class of compounds with various biological activities.

Specifically, the derivative 2-oxothiazolidine-4-carboxylic acid (OTC) is another prodrug of cysteine that has been explored for its ability to increase GSH levels unisi.it. Although direct cyclization of NACET into complex heterocycles is not its most documented application, its core structure is analogous to precursors used in the synthesis of these important motifs in medicinal chemistry. The development of synthetic methodologies to introduce new functional groups into heterocyclic skeletons is a key area of research for designing bioactive derivatives mdpi.com.

Applications in the Derivatization of Biologically Relevant Scaffolds

The most prominent application of N-acetylcysteine ethyl ester is the derivatization of the biologically vital amino acid, L-cysteine. L-cysteine is a cornerstone for protein synthesis and the production of glutathione (GSH), but its direct therapeutic use is limited. NAC itself is a more stable precursor, and NACET represents a further refinement, enhancing its delivery and efficacy nih.gov.

Research has demonstrated that NACET is significantly more effective than NAC at increasing intracellular GSH levels. In studies using human retinal pigment epithelial (RPE) cells, NACET treatment led to a significant increase in both intracellular GSH and cysteine, whereas NAC did not produce a significant increase at the same concentrations nih.govresearchgate.net. This highlights NACET's superior ability to derivatize and functionally enhance a natural biological scaffold for therapeutic benefit.

The enhanced lipophilicity of NACET allows it to readily cross cellular membranes, including the blood-brain barrier, delivering the cysteine precursor where it is needed to counteract oxidative stress nih.gov. The table below summarizes comparative data on the efficacy of NACET versus NAC in cellular models.

Comparative Efficacy of NAC vs. NACET in ARPE-19 Cells
CompoundConcentrationEffect on Intracellular GSHEffect on Intracellular CysteineProtective Effect against H₂O₂
NACUp to 1 mMNo significant increase nih.govresearchgate.netNo significant increase researchgate.netProtective starting at 2 mM nih.gov
NACET0.2 mMSignificant increase nih.govresearchgate.netSignificant increase (at 1 mM) researchgate.netStrongly protective at 0.4 mM nih.gov

Functional Group Introduction and Modification

The synthesis of N-acetylcysteine ethyl ester from N-acetylcysteine is a prime example of functional group modification to alter a molecule's properties for a specific application. The key modification is the conversion of the carboxylic acid functional group (-COOH) into an ethyl ester (-COOCH₂CH₃).

This transformation has several critical consequences:

Neutralization of Charge : The acidic carboxyl group, which is negatively charged at physiological pH, is converted into a neutral ester group. This change reduces the polarity of the molecule.

Increased Lipophilicity : The addition of the ethyl group and the loss of the charged carboxylate significantly increase the molecule's lipid solubility (lipophilicity). This property is crucial for its ability to passively diffuse across lipid-rich cell membranes unisi.it.

Prodrug Formation : The ethyl ester group renders the molecule biologically inactive as a direct cysteine donor until it is cleaved by intracellular esterase enzymes. This makes NACET a prodrug that releases the active compound, NAC, only after reaching the intracellular space researchgate.net.

This strategic functional group modification allows NACET to be much more effective at raising intracellular NAC concentrations compared to administering NAC itself researchgate.net. The modification serves not to introduce a reactive functional group for further synthesis, but to temporarily mask a functional group to facilitate transport into a biological system.

Conclusion and Future Research Directions

Summary of Current Research Understanding in N-Acylated Imidate Chemistry

N-acylated imidates are a class of organic compounds that, while not as extensively studied as other carbonyl derivatives, possess unique reactivity that makes them valuable intermediates in organic synthesis. The core of their chemistry revolves around the imidate functional group, which can be N-acylated to modulate its electronic properties and reactivity.

Current understanding of N-acylated imidates highlights their role as versatile synthons. For instance, N-acylated and N-ethoxycarbonylated imidates are known to react with various nucleophiles. A common synthetic route to these compounds involves the Pinner reaction to form a simple imidate, which is then acylated on the nitrogen atom using an acid halide or anhydride (B1165640) in the presence of a base. rroij.com These compounds are key precursors in the synthesis of various heterocyclic systems, such as triazoles and triazines, through condensation reactions with hydrazines or amino-triazoles. rroij.com

The reactivity of N-acylated imidates is influenced by the nature of the acyl group. For example, highly twisted N-acyl imidazoles have been synthesized and characterized, showing that steric hindrance can affect their stability and reactivity as acyl transfer agents. nih.gov In some cases, the N-acylation of an imidate can lead to unexpected conformational changes, as observed in the glycosylation of N-acetylglucosamine derivatives where imidate formation can be a competing reaction. acs.org

Identification of Research Gaps in Ethanimidic Acid, N-acetyl-, ethyl ester Synthesis and Reactivity

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound, this compound. There is a notable absence of published studies detailing its synthesis, characterization, and reactivity. This lack of information presents several unanswered questions:

Optimal Synthetic Routes: While general methods for synthesizing N-acylated imidates exist, the specific conditions and yields for the N-acetylation of ethyl acetimidate are not documented. rroij.com It is unclear how the acetyl group on the nitrogen would influence the stability of the imidate.

Physicochemical Properties: There is no available data on the physical and spectroscopic properties of this compound. This includes essential data such as melting/boiling points, and spectroscopic data (NMR, IR, Mass Spectrometry) that would be crucial for its identification and characterization.

Reactivity Profile: The reactivity of this specific N-acylated imidate has not been explored. It is unknown how it would behave with various nucleophiles and electrophiles compared to its non-acylated counterpart, ethyl acetimidate. cancer.govnih.gov Its potential as a precursor for heterocyclic synthesis remains unexplored. rroij.com

Prospective Methodologies for Enhanced Synthesis and Characterization

To address the current knowledge gap, several prospective methodologies could be employed for the synthesis and characterization of this compound.

Synthesis:

A plausible synthetic approach would involve a two-step process:

Synthesis of Ethyl Acetimidate: This can be achieved via the well-established Pinner reaction, reacting acetonitrile (B52724) with ethanol (B145695) in the presence of hydrogen chloride. cancer.govnih.gov

N-Acetylation: The resulting ethyl acetimidate could then be N-acetylated using acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the generated acid.

Characterization:

Once synthesized, a comprehensive characterization would be necessary:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to confirm the structure and the successful N-acetylation.

Infrared (IR) Spectroscopy: This would help in identifying the key functional groups, particularly the C=N and C=O stretching frequencies.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

X-ray Crystallography: If suitable crystals can be obtained, this would provide unambiguous structural confirmation.

Emerging Research Avenues and Potential Synthetic Innovations for Imidate Class Compounds

The broader class of imidates is experiencing a resurgence of interest, with several emerging research avenues and potential for synthetic innovation.

Catalytic and Sustainable Synthesis: There is a growing need for more efficient and environmentally friendly methods for imidate synthesis. numberanalytics.com This includes the development of catalytic systems that avoid the use of stoichiometric and harsh reagents. numberanalytics.com

Novel Heterocycle Synthesis: Imidates are increasingly being recognized as powerful building blocks for the synthesis of complex N-heterocycles. rsc.orgresearchgate.net Future research will likely focus on expanding the scope of these reactions to create novel and medicinally relevant scaffolds.

Materials Science: Imidazole-based polymers are being investigated for their unique properties, such as high thermal stability and ionic conductivity. numberanalytics.com The incorporation of the imidate functionality into polymers and other materials could lead to novel applications.

Biocatalysis: The use of enzymes in the synthesis of N-acyl amides is a growing field. rsc.org Exploring biocatalytic routes to N-acylated imidates could offer milder and more selective synthetic methods.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-acetylated ethyl esters like Ethanimidic acid, N-acetyl-, ethyl ester?

Methodological Answer: Synthesis typically involves esterification or transesterification reactions. For example, N-acetylated amino acid esters can be synthesized by reacting N-acetyl amino acids with ethanol under acid catalysis (e.g., HCl or H₂SO₄). Alternatively, carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate carboxyl groups for ester formation . Purification often employs column chromatography or recrystallization, with characterization via GC-MS or NMR to confirm structure and purity .

Q. What analytical techniques are recommended for identifying and quantifying this compound in complex mixtures?

Methodological Answer: GC-MS is the gold standard for identification and quantification, especially in plant extracts or biological samples. For instance, Ethanimidic acid, ethyl ester was identified as the predominant compound (32.52%) in pineapple peel extract using GC-MS with a polar capillary column (e.g., HP-5MS) and electron ionization . HPLC with UV detection (210–280 nm) or LC-MS/MS can also be used for higher sensitivity in metabolomic studies.

Q. How can researchers assess the stability of Ethanimidic acid derivatives under varying pH and temperature conditions?

Methodological Answer: Stability studies involve incubating the compound in buffers (pH 2–10) at 25–60°C, followed by periodic sampling. Degradation kinetics are monitored via HPLC or UV-Vis spectroscopy. For example, ester bonds are prone to hydrolysis under alkaline conditions, requiring pH-controlled storage (pH 4–6) at −20°C for long-term stability .

Advanced Research Questions

Q. How can the antioxidant mechanisms of this compound be systematically evaluated in in vitro and in vivo models?

Methodological Answer:

  • In vitro: Use assays like DPPH/ABTS radical scavenging, FRAP (ferric reducing power), and Fe²⁺ chelation. Ethanimidic acid derivatives may act via hydrogen donation (DPPH/ABTS) or metal chelation (FRAP), as observed in amide esters .
  • In vivo: Employ ethanol-induced oxidative stress models in rodents. Measure biomarkers like GSH (reduced glutathione), MDA (malondialdehyde), SOD, and catalase in lung or liver tissues. Dose-response studies (e.g., 5–50 mg/kg) with positive controls (e.g., ascorbic acid) are critical .

Q. What experimental strategies can resolve contradictions in reported antioxidant activities of Ethanimidic acid derivatives across studies?

Methodological Answer: Contradictions may arise from differences in:

  • Sample purity : Isolate the compound via preparative HPLC to exclude synergistic effects from co-extracted compounds .
  • Assay conditions : Standardize protocols (e.g., DPPH concentration, incubation time) and validate with reference antioxidants.
  • Model systems : Compare results across in vitro (cell-free), in cellulo (e.g., HepG2 cells), and in vivo models to assess context-dependent activity .

Q. How can structure-activity relationship (SAR) studies optimize Ethanimidic acid derivatives for enhanced bioactivity?

Methodological Answer:

  • Ester group modification : Replace the ethyl ester with methyl or tert-butyl esters to alter lipophilicity and metabolic stability.
  • Substituent effects : Introduce electron-donating groups (e.g., -OH, -NH₂) to enhance radical scavenging. For example, cysteine ethyl ester derivatives showed improved antioxidative effects when modified with syringic acid .
  • Silylation : Derivatives like N,O-bis(trimethylsilyl)acetamide improve thermal stability for GC-MS analysis .

Q. What advanced techniques validate the Fe²⁺ chelation mechanism proposed for Ethanimidic acid derivatives?

Methodological Answer:

  • Spectrophotometric titration : Monitor UV-Vis absorbance changes (e.g., 510 nm for Ferrozine-Fe²⁺ complexes) upon adding the compound.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry.
  • EPR spectroscopy : Detect reduced hydroxyl radical (•OH) generation in Fenton reaction systems .

Data Presentation and Interpretation

Q. How should researchers present and statistically validate oxidative stress biomarker data (e.g., SOD, MDA) in Ethanimidic acid studies?

Methodological Answer:

  • Data normalization : Express SOD activity as units/mg protein and MDA as nmol/mg protein.
  • Statistical analysis : Use one-way ANOVA with post-hoc tests (e.g., Tukey’s) for group comparisons. Report mean ± SD (n ≥ 3) and p-values (<0.05) .
  • Graphical representation : Use bar graphs with error bars for biomarker levels and scatter plots for dose-response curves.

Q. What methodologies confirm the synergistic effects of Ethanimidic acid derivatives in multi-component extracts?

Methodological Answer:

  • Fractionation : Bioassay-guided isolation (e.g., silica gel chromatography) identifies active fractions.
  • Combination studies : Test individual compounds vs. mixtures in antioxidant assays. Calculate combination indices (CI) via the Chou-Talalay method .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.